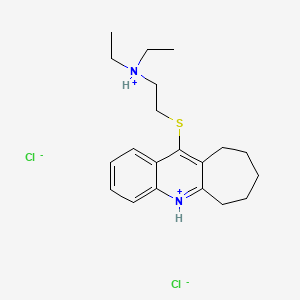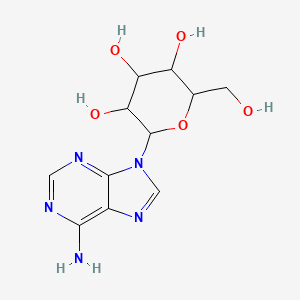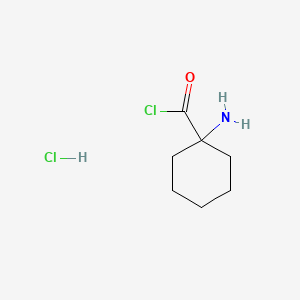
Cyclohexanecarbonyl chloride, 1-amino-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanecarbonyl chloride, 1-amino-, hydrochloride is a chemical compound with the molecular formula C7H12ClNO.ClH. It is a derivative of cyclohexane, where the carbonyl chloride group is attached to the cyclohexane ring, and an amino group is present. This compound is often used in organic synthesis and various industrial applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanecarbonyl chloride, 1-amino-, hydrochloride can be synthesized through the reaction of cyclohexanecarboxylic acid with thionyl chloride, followed by the introduction of an amino group. The reaction typically involves:
- The resulting cyclohexanecarbonyl chloride is then reacted with ammonia to introduce the amino group, forming cyclohexanecarbonyl chloride, 1-amino-.
- Finally, the compound is treated with hydrochloric acid to obtain the hydrochloride salt form.
Cyclohexanecarboxylic acid: reacting with to form .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reaction vessels: for the initial reaction between cyclohexanecarboxylic acid and thionyl chloride.
Controlled addition of ammonia: to ensure complete conversion to the amino derivative.
Purification steps: to isolate the final product, including crystallization and filtration.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarbonyl chloride, 1-amino-, hydrochloride undergoes various chemical reactions, including:
Substitution reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbonyl chloride group.
Hydrolysis: In the presence of water, it can hydrolyze to form cyclohexanecarboxylic acid and hydrochloric acid.
Condensation reactions: It can react with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Nucleophiles: such as amines or alcohols are commonly used in substitution reactions.
Water: or aqueous solutions for hydrolysis reactions.
Organic solvents: like dichloromethane or toluene for condensation reactions.
Major Products
Cyclohexanecarboxylic acid: from hydrolysis.
Amides: or from condensation reactions with amines or alcohols.
Scientific Research Applications
Cyclohexanecarbonyl chloride, 1-amino-, hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which cyclohexanecarbonyl chloride, 1-amino-, hydrochloride exerts its effects involves its reactivity with nucleophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it a valuable intermediate in organic synthesis, allowing for the formation of various derivatives.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid chloride: Similar in structure but lacks the amino group.
Cyclohexanecarboxylic acid: The parent compound without the chloride or amino groups.
Cyclohexanecarbonyl chloride: Lacks the amino group but has similar reactivity.
Uniqueness
Cyclohexanecarbonyl chloride, 1-amino-, hydrochloride is unique due to the presence of both the carbonyl chloride and amino groups, which provide a combination of reactivity and functionality not found in the similar compounds listed above. This dual functionality makes it particularly useful in the synthesis of complex organic molecules.
Properties
CAS No. |
41812-95-7 |
|---|---|
Molecular Formula |
C7H13Cl2NO |
Molecular Weight |
198.09 g/mol |
IUPAC Name |
1-aminocyclohexane-1-carbonyl chloride;hydrochloride |
InChI |
InChI=1S/C7H12ClNO.ClH/c8-6(10)7(9)4-2-1-3-5-7;/h1-5,9H2;1H |
InChI Key |
SECQGFHGEVFPTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


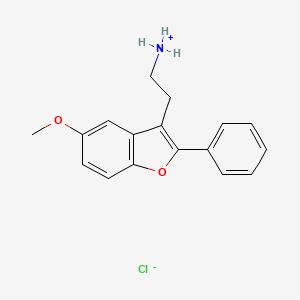
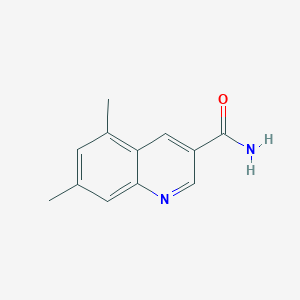

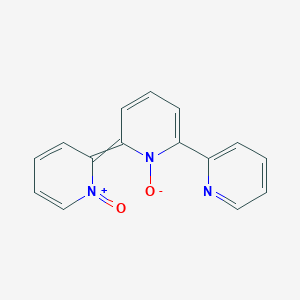
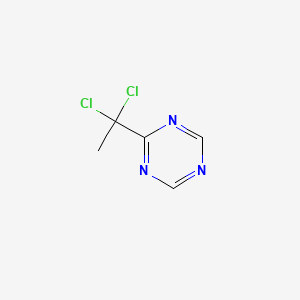
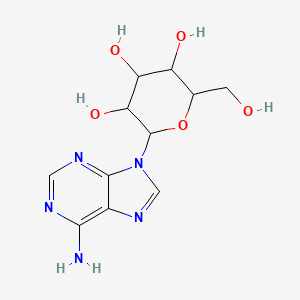
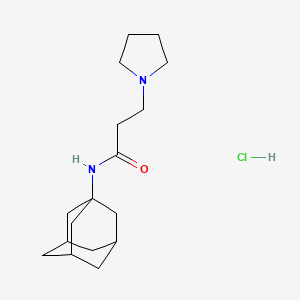
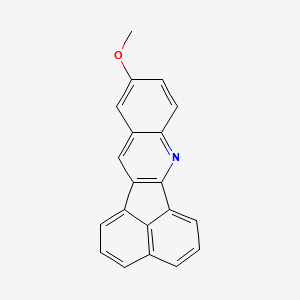
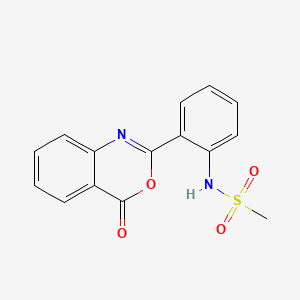
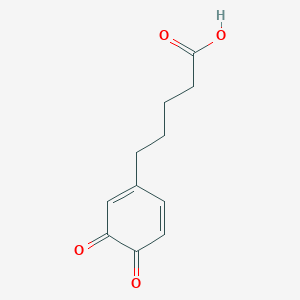
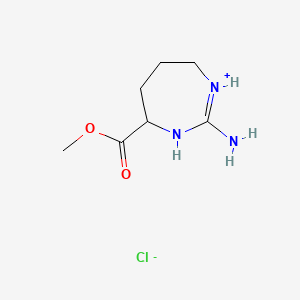
![4-[4-[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline](/img/structure/B13741540.png)
